

# CMP-Neu5Ac in Bacterial Molecular Mimicry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CMP-Neu5Ac |           |
| Cat. No.:            | B1199710   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Molecular mimicry, a strategy employed by numerous pathogens to evade the host immune system, often involves the decoration of bacterial surfaces with host-like molecules. Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac), are terminal monosaccharides on many mammalian cell surface glycans and serve as a key component of this "self" signature. Several bacterial pathogens have evolved mechanisms to either synthesize or scavenge sialic acid and incorporate it into their surface structures, such as capsules and lipooligosaccharides (LOS). The critical donor molecule for this sialylation process is cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). This technical guide provides an in-depth exploration of the role of CMP-Neu5Ac in bacterial molecular mimicry, focusing on the core enzymatic machinery, the resulting host-pathogen interactions, and the experimental methodologies used to study these phenomena. We delve into key examples from prominent human pathogens, including Campylobacter jejuni, Neisseria gonorrhoeae, Haemophilus influenzae, and Group B Streptococcus, to illustrate the central role of CMP-Neu5Ac in virulence and immune evasion. This guide is intended to be a comprehensive resource for researchers and drug development professionals seeking to understand and target this crucial aspect of bacterial pathogenesis.

# Introduction: The Central Role of Sialic Acid in Bacterial Camouflage



In the intricate dance between host and pathogen, bacteria have developed sophisticated strategies to avoid recognition and elimination by the immune system. One of the most effective of these is molecular mimicry, where the bacterium adorns its surface with molecules that are structurally similar or identical to those of the host. This "self" masquerade allows the pathogen to go undetected, delaying or preventing an effective immune response.

Sialic acids, a family of nine-carbon carboxylated sugars, are ideal candidates for this molecular deception. In vertebrates, sialic acids are abundantly present at the terminal positions of glycan chains on cell surfaces and secreted glycoproteins.[1] This terminal positioning makes them key recognition molecules in a variety of biological processes, including cell-cell adhesion and signaling.[2] Crucially, the host immune system is trained to recognize these sialic acid signatures as "self," preventing autoimmune reactions.

A number of bacterial pathogens have co-opted this system by evolving the ability to display sialic acid on their own surfaces, effectively cloaking themselves from immune surveillance.[3] This is achieved by incorporating sialic acid into their capsular polysaccharides (CPS) or lipooligosaccharides (LOS).[4] The key activated sugar nucleotide required for the transfer of sialic acid onto these surface structures is cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac).[2][5]

This guide will provide a detailed technical overview of the biosynthesis and utilization of **CMP-Neu5Ac** by pathogenic bacteria, the downstream consequences for host-pathogen interactions, and the experimental methods used to investigate these processes.

# The Engine of Mimicry: Biosynthesis and Utilization of CMP-Neu5Ac

The ability of bacteria to sialylate their surfaces hinges on two key enzymatic steps: the synthesis of sialic acid (Neu5Ac) and its subsequent activation to **CMP-Neu5Ac**. Bacteria can either synthesize Neu5Ac de novo or scavenge it from the host environment.[3]

## De Novo Synthesis and Scavenging of Neu5Ac

Bacteria that synthesize Neu5Ac de novo possess a dedicated biosynthetic pathway. A key enzyme in this process is Neu5Ac synthase, which catalyzes the condensation of N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (PEP) to produce Neu5Ac.[6]



Alternatively, some bacteria, such as Haemophilus influenzae and Neisseria gonorrhoeae, lack the machinery for de novo synthesis and must scavenge sialic acid from their host.[7][8] They possess specific transporters to import host-derived Neu5Ac.[8]

## The Activation Step: CMP-Neu5Ac Synthetase

Regardless of the source of Neu5Ac, it must be activated to **CMP-Neu5Ac** before it can be transferred to an acceptor glycan. This critical activation step is catalyzed by **CMP-Neu5Ac** synthetase (CSS) (EC 2.7.7.43).[2][9] This enzyme utilizes cytidine triphosphate (CTP) as an energy source to condense with Neu5Ac, forming **CMP-Neu5Ac** and releasing pyrophosphate. [5]

The activity of CSS is crucial for sialylation-mediated molecular mimicry, making it an attractive target for the development of novel therapeutics.[2]

# The Final Touch: Sialyltransferases

Once activated, **CMP-Neu5Ac** serves as the donor substrate for a family of enzymes called sialyltransferases (STs). These enzymes catalyze the transfer of Neu5Ac from **CMP-Neu5Ac** to the terminal positions of acceptor molecules, which are typically the growing LOS or capsular polysaccharide chains.[10]

Bacterial sialyltransferases exhibit specificity for both the acceptor substrate and the linkage they create (e.g.,  $\alpha$ -2,3,  $\alpha$ -2,6, or  $\alpha$ -2,8). This specificity is a key determinant of the final structure of the sialylated glycan and its ability to mimic host structures.[10]





Click to download full resolution via product page

**Diagram 1.** General pathway of bacterial surface sialylation.

# **Key Bacterial Pathogens and Their Sialylation Machinery**

Several clinically important bacterial pathogens utilize **CMP-Neu5Ac**-dependent sialylation as a key virulence strategy.



## Campylobacter jejuni

C. jejuni is a leading cause of bacterial gastroenteritis worldwide and is also associated with the post-infectious neuropathy, Guillain-Barré syndrome (GBS).[11] The lipooligosaccharide (LOS) of C. jejuni can mimic the structure of human gangliosides, a phenomenon strongly linked to the development of GBS.[12] This mimicry is dependent on the sialylation of the LOS core.

C. jejuni possesses genes for the de novo synthesis of Neu5Ac, including neuB1 (Neu5Ac synthase), and the subsequent activation and transfer, including neuA1 (**CMP-Neu5Ac** synthetase) and cstII (sialyltransferase).[13] The sialyltransferase Cst-II is a bifunctional enzyme capable of creating both  $\alpha$ -2,3 and  $\alpha$ -2,8 linkages, allowing for the synthesis of complex ganglioside mimics like GM1 and GD1a.[14]

## Neisseria gonorrhoeae

The causative agent of gonorrhea, N. gonorrhoeae, is a strictly human pathogen that excels at evading the host immune response. A key mechanism is the sialylation of its LOS. N. gonorrhoeae cannot synthesize Neu5Ac and must scavenge it from the host in the form of **CMP-Neu5Ac**.[8][15] The bacterium then uses a sialyltransferase, Lst, to transfer Neu5Ac to the terminal galactose of its LOS, creating a structure that mimics host glycans.[16] This sialylation is critical for the bacterium's resistance to complement-mediated killing.[17]

# Haemophilus influenzae

Nontypeable H. influenzae (NTHi) is a common commensal of the human nasopharynx that can cause opportunistic infections such as otitis media and sinusitis. Like N. gonorrhoeae, NTHi cannot synthesize sialic acid and must scavenge it from the host.[7][18] It possesses a high-affinity transport system for Neu5Ac.[13] Once inside the cell, Neu5Ac is activated to CMP-Neu5Ac by the enzyme SiaB (a CMP-Neu5Ac synthetase) and then transferred to the LOS by a sialyltransferase.[7] This sialylation contributes to serum resistance and persistence in the respiratory tract.[19]

## **Group B Streptococcus (GBS)**

GBS (Streptococcus agalactiae) is a leading cause of neonatal sepsis and meningitis. A major virulence factor of GBS is its sialic acid-rich capsular polysaccharide (CPS).[20] The terminal



sialic acid residues of the CPS are crucial for evading the host immune system, particularly by inhibiting the alternative complement pathway.[21] GBS has a complete set of genes for the de novo synthesis of Neu5Ac and its incorporation into the CPS, including cpsK, which encodes the sialyltransferase responsible for adding sialic acid to the capsule.[20][21]

| Bacterium                 | Sialylated<br>Structure             | Sialic Acid<br>Source | Key Enzymes                                                                                                 | Reference    |
|---------------------------|-------------------------------------|-----------------------|-------------------------------------------------------------------------------------------------------------|--------------|
| Campylobacter<br>jejuni   | Lipooligosacchari<br>de (LOS)       | De novo<br>synthesis  | NeuB1 (Neu5Ac<br>synthase),<br>NeuA1 (CMP-<br>Neu5Ac<br>synthetase), Cst-<br>I/Cst-II<br>(Sialyltransferase | [13][18][22] |
| Neisseria<br>gonorrhoeae  | Lipooligosacchari<br>de (LOS)       | Host scavenging       | Lst<br>(Sialyltransferase<br>)                                                                              | [8][15][16]  |
| Haemophilus<br>influenzae | Lipooligosacchari<br>de (LOS)       | Host scavenging       | SiaB (CMP-<br>Neu5Ac<br>synthetase),<br>Sialyltransferase                                                   | [7][18][23]  |
| Group B<br>Streptococcus  | Capsular<br>Polysaccharide<br>(CPS) | De novo<br>synthesis  | CpsK<br>(Sialyltransferase<br>)                                                                             | [10][20][21] |

**Table 1.** Key bacterial pathogens employing **CMP-Neu5Ac**-dependent sialylation.

# Impact on Host-Pathogen Interactions

The sialylation of bacterial surfaces has profound consequences for the interaction between the pathogen and its host, primarily by subverting the host's immune defenses.

## **Evasion of the Complement System**



One of the most well-documented roles of bacterial sialylation is the evasion of the complement system, a critical component of the innate immune response. Sialic acid on bacterial surfaces can recruit host complement regulatory proteins, such as Factor H.[17] Factor H binding to sialic acid accelerates the decay of the C3 convertase, a key enzyme in the complement cascade, thereby preventing the opsonization of the bacteria with C3b and the formation of the membrane attack complex (MAC).[17] This leads to increased serum resistance, allowing the bacteria to survive and disseminate in the bloodstream. Sialylation of the GBS capsule has been shown to decrease the activation of the alternative complement pathway.[5]

## **Modulation of Phagocytosis**

Sialylation can also modulate the interaction of bacteria with phagocytic cells, such as macrophages and neutrophils. The presence of sialic acid can inhibit phagocytosis by several mechanisms. It can create a negatively charged barrier that repels the negatively charged surface of phagocytes. More specifically, bacterial sialic acids can engage with inhibitory Siglecs (sialic acid-binding immunoglobulin-like lectins) on the surface of immune cells.[16] For example, sialylated Neisseria gonorrhoeae can suppress the oxidative burst and degranulation of neutrophils, and sialylated Group B Streptococcus can dampen mast cell activation via Siglec-9.[16][21] However, in some contexts, sialic acid can be recognized by phagocytic Siglecs, such as Siglec-1 (sialoadhesin), which can promote phagocytosis.

## **Adhesion and Invasion of Host Cells**

The role of sialylation in bacterial adhesion to and invasion of host cells is complex and can be species- and strain-dependent. For Campylobacter jejuni, sialylation of the LOS has been shown to be an important determinant for the invasion of intestinal epithelial cells.[13] Strains with sialylated LOS invade epithelial cells more efficiently than their non-sialylated counterparts.[13]

# **Interaction with Siglecs**

Siglecs are a family of I-type lectins expressed on the surface of immune cells that recognize sialic acid.[16] They can be broadly categorized into two groups: those that mediate cell adhesion and those that have inhibitory signaling motifs (ITIMs) in their cytoplasmic tails. The latter, when engaged by sialic acid, can dampen immune cell activation.



Pathogens have evolved to exploit this system. By displaying sialic acid, bacteria can engage inhibitory Siglecs on immune cells, leading to a down-regulation of the immune response. For instance, the sialylated capsule of Group B Streptococcus can interact with Siglec-9 on neutrophils to suppress their activation.[24] Similarly, sialylated Neisseria gonorrhoeae can engage Siglecs on neutrophils to suppress the oxidative burst and promote bacterial survival. [16]



Click to download full resolution via product page

**Diagram 2.** Mechanisms of immune evasion by sialylated bacteria.

# Quantitative Data on Sialylation and Virulence

The impact of sialylation on bacterial virulence can be quantified through various experimental approaches.

# **Enzyme Kinetics**



The kinetic parameters of the enzymes involved in the sialylation pathway provide insights into their efficiency and substrate specificity.

| Enzyme                                              | Bacterium                 | Substrate                | Km          | kcat                     | Reference |
|-----------------------------------------------------|---------------------------|--------------------------|-------------|--------------------------|-----------|
| CMP-Neu5Ac<br>Synthetase                            | Neisseria<br>meningitidis | СТР                      | 17 μΜ       | -                        | [13]      |
| Neu5Ac                                              | 130 ± 9 μM                | 540 ± 10 s <sup>-1</sup> | [13]        |                          |           |
| Sialyltransfer ase (Cst-II)                         | Campylobact<br>er jejuni  | CMP-Neu5Ac               | 110 ± 10 μM | 55 ± 1 min <sup>-1</sup> | [20]      |
| Gal-β-1,3-<br>GalNAc-α-<br>OBn                      | 2.0 ± 0.2 mM              | 43 ± 1 min <sup>-1</sup> | [20]        |                          |           |
| Neu5Ac-<br>α-2,3-Gal-<br>β-1,3-<br>GalNAc-α-<br>OBn | 3.4 ± 0.4 mM              | 19 ± 1 min <sup>-1</sup> | [20]        |                          |           |

**Table 2.** Kinetic parameters of key enzymes in bacterial sialylation.

# **Functional Consequences of Sialylation**

The presence or absence of sialic acid on the bacterial surface has a quantifiable impact on various aspects of virulence.



| Bacterium                                  | Effect of Sialylation                                                                    | Quantitative<br>Measure                                                                             | Reference |
|--------------------------------------------|------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Campylobacter jejuni                       | Increased invasion of epithelial cells                                                   | Strains with sialylated<br>LOS show<br>significantly higher<br>invasion frequencies<br>(P < 0.0001) | [13]      |
| Neisseria<br>gonorrhoeae                   | Decreased<br>phagocytosis by<br>neutrophils                                              | 50.7% survival of sialylated gonococci vs. 25.9% survival of non-sialylated at 30 min               | [18]      |
| Haemophilus<br>influenzae                  | Increased serum resistance                                                               | Sialylated strains<br>show enhanced<br>resistance to<br>complement-mediated<br>killing              | [20][25]  |
| Group B<br>Streptococcus                   | Decreased complement activation                                                          | Sialylated mutant<br>showed a significantly<br>decreased ability to<br>bind C3                      | [5]       |
| Altered cytokine production in macrophages | Increased IL-10 (anti-<br>inflammatory) and<br>reduced pro-<br>inflammatory<br>cytokines | [26]                                                                                                |           |

**Table 3.** Quantifiable effects of sialylation on bacterial virulence phenotypes.

# **Experimental Protocols**

A variety of experimental techniques are employed to study the role of **CMP-Neu5Ac** and sialylation in bacterial molecular mimicry.



## **Analysis of Bacterial Surface Glycans**

## 6.1.1. MALDI-TOF Mass Spectrometry for LOS/Capsule Analysis

- Objective: To determine the molecular weight and structure of bacterial LOS or capsular polysaccharides.
- Principle: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile molecules like glycans. Permethylation of the glycans is often performed to improve ionization efficiency and stabilize sialic acids.[23]

#### Protocol Outline:

- Isolation of LOS/Capsule: Grow bacteria to the desired phase and harvest the cells.
   Isolate the LOS or capsule using established methods (e.g., hot phenol-water extraction for LOS).
- Glycan Release: Release the glycan portion from the lipid A (for LOS) or from the cell wall (for capsules) by mild acid hydrolysis (e.g., 1% acetic acid at 100°C for 1-2 hours).
- Permethylation: Derivatize the released glycans by permethylation using a method such as the Ciucanu and Kerek method.[12]
- MALDI-TOF MS Analysis: Co-crystallize the permethylated glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate. Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. The resulting spectrum will show peaks corresponding to the [M+Na]+ ions of the different glycoforms.

## 6.1.2. HPLC Analysis of Sialic Acids

- Objective: To quantify the amount and type of sialic acids present on the bacterial surface.
- Principle: Sialic acids are released from the bacterial surface by mild acid hydrolysis and then derivatized with a fluorescent label, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB). The labeled sialic acids are then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.



#### Protocol Outline:

- Sialic Acid Release: Resuspend a bacterial pellet in 2 M acetic acid and incubate at 80°C for 2 hours.
- Derivatization: Add DMB labeling reagent to the released sialic acids and incubate at 50°C for 2-3 hours in the dark.
- HPLC Analysis: Inject the labeled sample onto a C18 reverse-phase HPLC column. Elute
  with a suitable mobile phase (e.g., acetonitrile/methanol/water gradient) and detect the
  fluorescently labeled sialic acids using a fluorescence detector.
- Quantification: Compare the peak areas of the samples to those of known standards to quantify the amount of each type of sialic acid.

## **Enzyme Activity Assays**

## 6.2.1. Sialyltransferase Activity Assay

- Objective: To measure the activity of sialyltransferases.
- Principle: A common method is a non-radioactive, coupled enzyme assay. The
  sialyltransferase transfers sialic acid from CMP-Neu5Ac to an acceptor substrate, releasing
  CMP. A coupling phosphatase then hydrolyzes the CMP to produce inorganic phosphate,
  which can be detected colorimetrically using a malachite green-based reagent.[11]

### Protocol Outline:

- Reaction Setup: In a microplate well, combine assay buffer (e.g., MES buffer, pH 6.0),
   MgCl<sub>2</sub>, a detergent (e.g., Triton CF-54), the acceptor substrate (e.g., lactose or a specific oligosaccharide), CMP-Neu5Ac, and the coupling phosphatase.
- Initiate Reaction: Add the sialyltransferase enzyme preparation to initiate the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Phosphate Detection: Stop the reaction and detect the released inorganic phosphate by adding Malachite Green reagents.



 Quantification: Measure the absorbance at 620 nm and calculate the enzyme activity based on a phosphate standard curve.

# **Host-Pathogen Interaction Assays**

## 6.3.1. Bacterial Invasion Assay

- Objective: To quantify the ability of bacteria to invade host epithelial cells.
- Principle: Bacteria are incubated with a monolayer of cultured epithelial cells (e.g., Caco-2 or INT-407). After an incubation period to allow for invasion, an antibiotic that cannot penetrate the epithelial cells (e.g., gentamicin) is added to kill extracellular bacteria. The epithelial cells are then lysed, and the intracellular bacteria are released and quantified by plating on agar.
   [15]

## Protocol Outline:

- Cell Culture: Seed epithelial cells in a multi-well plate and grow to confluence.
- Infection: Infect the cell monolayers with the bacterial strain of interest at a defined multiplicity of infection (MOI).
- Invasion Period: Incubate for a set period (e.g., 2-4 hours) to allow for bacterial invasion.
- Antibiotic Treatment: Wash the monolayers and add fresh medium containing an appropriate antibiotic (e.g., gentamicin) to kill extracellular bacteria. Incubate for 1-2 hours.
- Cell Lysis and Plating: Wash the monolayers again, then lyse the cells with a detergent (e.g., Triton X-100) to release the intracellular bacteria. Serially dilute the lysate and plate on appropriate agar to determine the number of colony-forming units (CFU).

#### 6.3.2. Serum Resistance Assay

- Objective: To determine the ability of bacteria to survive in the presence of active complement in serum.
- Principle: Bacteria are incubated in normal human serum (as a source of complement and antibodies) for a defined period. The number of surviving bacteria is determined by plating



and CFU counting. Heat-inactivated serum is used as a control.[27]

#### Protocol Outline:

- Bacterial Preparation: Grow bacteria to mid-log phase, wash, and resuspend in a suitable buffer.
- Incubation: Add a defined number of bacteria to normal human serum (e.g., 50-90% final concentration) and to heat-inactivated serum (control). Incubate at 37°C.
- Sampling and Plating: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots from each reaction, serially dilute, and plate on agar.
- Data Analysis: Count the CFUs at each time point and express the survival as a percentage of the initial inoculum (time 0).

## 6.3.3. Phagocytosis Assay (Flow Cytometry-based)

- Objective: To quantify the uptake of bacteria by phagocytic cells.
- Principle: Bacteria are fluorescently labeled and then co-incubated with phagocytic cells (e.g., macrophages or neutrophils). After the incubation period, a quenching agent can be added to quench the fluorescence of extracellular bacteria. The percentage of phagocytic cells that have internalized bacteria, and the number of bacteria per cell, can be quantified by flow cytometry.[11]

### Protocol Outline:

- Labeling: Label the bacteria with a fluorescent dye (e.g., FITC or pHrodo).
- Co-incubation: Add the labeled bacteria to a suspension of phagocytic cells at a defined MOI. Incubate to allow for phagocytosis.
- Quenching (optional): Add a quenching agent like trypan blue to quench the fluorescence of non-internalized bacteria.
- Flow Cytometry: Analyze the cells by flow cytometry. Gate on the phagocytic cell population and measure the fluorescence intensity, which corresponds to the amount of



internalized bacteria.



Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Group B Streptococcus Engages an Inhibitory Siglec through Sialic Acid Mimicry to Blunt Innate Immune and Inflammatory Responses In Vivo | PLOS Pathogens [journals.plos.org]
- 2. Standardized Whole Blood Assay and Bead-Based Cytokine Profiling Reveal Commonalities and Diversity of the Response to Bacteria and TLR Ligands in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic Acid—Siglec-E Interactions Regulate the Response of Neonatal Macrophages to Group B Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Growth of group B streptococci in human serum leads to increased cell surface sialic acid and decreased activation of the alternative complement pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALDI-TOF MS/MS Analysis of Permethylated O-Glycan Alditols Released from Mucins -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5.6. Quantification of inflammatory molecules (Luminex) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialylation of Group B Streptococcal Capsular Polysaccharide Is Mediated by cpsK and Is Required for Optimal Capsule Polymerization and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum Resistance in an Invasive, Nontypeable Haemophilus influenzae Strain PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sialic acid transport in Haemophilus influenzae is essential for lipopolysaccharide sialylation and serum resistance and is dependent on a novel tripartite ATP-independent periplasmic transporter PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Both Neisseria gonorrhoeae and Neisseria sicca Induce Cytokine Secretion by Infected Human Cells, but Only Neisseria gonorrhoeae Upregulates the Expression of Long Non-Coding RNAs PMC [pmc.ncbi.nlm.nih.gov]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Effect of exogenous sialylation of the lipooligosaccharide of Neisseria gonorrhoeae on opsonophagocytosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neisseria gonorrhoeae survives within and modulates apoptosis and inflammatory cytokine production of human macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]







- 22. α-2,3-Sialyltransferase Enhances Neisseria gonorrhoeae Survival during Experimental Murine Genital Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glycan Analysis MALDI Glycan Profiling | Ludger Ltd [ludger.com]
- 24. Complement-Dependent Serum Bactericidal Assays for Neisseria gonorrhoeae | Springer Nature Experiments [experiments.springernature.com]
- 25. [PDF] Underlying Glycans Determine the Ability of Sialylated Lipooligosaccharide To Protect Nontypeable Haemophilus influenzae from Serum IgM and Complement | Semantic Scholar [semanticscholar.org]
- 26. Interaction of Group B Streptococcus sialylated capsular polysaccharides with host Siglec-like molecules dampens the inflammatory response in tilapia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neisseria gonorrhoeae subverts formin-dependent actin polymerization to colonize human macrophages PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CMP-Neu5Ac in Bacterial Molecular Mimicry: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199710#cmp-neu5ac-in-bacterial-molecular-mimicry]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com